N-[3-(piperidin-4-yloxy)phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(piperidin-4-yloxy)phenyl]acetamide typically involves the reaction of 3-hydroxyacetophenone with piperidine under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(piperidin-4-yloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[3-(piperidin-4-yloxy)phenyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(piperidin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[4-Hydroxy-3-(1-piperidinylmethyl)phenyl]acetamide
- N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
- 2-[4-(4-Piperidinyloxy)phenyl]acetamide
Uniqueness
N-[3-(piperidin-4-yloxy)phenyl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its piperidine moiety is a crucial pharmacophore, making it valuable in drug discovery and development .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(3-piperidin-4-yloxyphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)15-11-3-2-4-13(9-11)17-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3,(H,15,16) |
InChI Key |
VUHTTZFQPPZFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2CCNCC2 |
Origin of Product |
United States |
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